molecular formula C10H8N2OS B2772150 5-Phenoxypyrimidine-2-thiol CAS No. 540463-65-8

5-Phenoxypyrimidine-2-thiol

Cat. No.: B2772150
CAS No.: 540463-65-8
M. Wt: 204.25
InChI Key: OSFJZNJBHKEFMM-UHFFFAOYSA-N
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Description

5-Phenoxypyrimidine-2-thiol: is a heterocyclic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a phenoxy group and a thione group in the structure of this compound contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenoxypyrimidine-2-thiol typically involves the conversion of a pyrimidinone system to a thione system. This can be achieved using thionation agents such as Lawesson’s reagent or phosphorus pentasulfide. The reaction conditions often involve heating the reactants in an appropriate solvent to facilitate the conversion .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 5-Phenoxypyrimidine-2-thiol can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The thione group can be reduced to form thiols.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry: 5-Phenoxypyrimidine-2-thiol is used as a building block in the synthesis of various heterocyclic compounds. Its unique structure allows for the formation of complex molecules with potential biological activities .

Biology and Medicine: Pyrimidine derivatives, including this compound, have been studied for their potential antitumor activities. They have shown promising results in inhibiting the growth of cancer cells in vitro .

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 5-Phenoxypyrimidine-2-thiol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its phenoxy and thione groups. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the observed biological effects .

Comparison with Similar Compounds

  • 2-Phenylpyrimidine-4-thione
  • 5-Phenyl-1H-pyrimidine-2-thione
  • 2-(4-Methoxyphenyl)pyrimidine-4-thione

Comparison: 5-Phenoxypyrimidine-2-thiol is unique due to the presence of both a phenoxy group and a thione group in its structure. This combination of functional groups contributes to its distinct chemical properties and potential biological activities. Compared to similar compounds, this compound may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .

Properties

IUPAC Name

5-phenoxy-1H-pyrimidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2OS/c14-10-11-6-9(7-12-10)13-8-4-2-1-3-5-8/h1-7H,(H,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFJZNJBHKEFMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CNC(=S)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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